molecular formula C19H19N3O3 B4724318 N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B4724318
M. Wt: 337.4 g/mol
InChI Key: RKMFTNFGWWLSJE-UHFFFAOYSA-N
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Description

N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-9-5-8-15(12-16)19-21-18(25-22-19)11-10-17(23)20-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFTNFGWWLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.

    Formation of the Propanamide Moiety: The propanamide moiety can be formed through the reaction of an amine with a carboxylic acid or its derivatives, such as acid chlorides or esters.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, such as amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield amines and carboxylic acids.

Scientific Research Applications

N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activities and receptor interactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying disease mechanisms.

    Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other similar compounds, such as:

    N-benzyl-3-(2-chloro-3-methoxyphenyl)propanamide: This compound has a similar structure but contains a chlorine atom instead of the oxadiazole ring.

    3-(3-methoxyphenyl)-1,2,4-oxadiazole: This compound lacks the benzyl and propanamide groups, making it a simpler analog.

    N-benzyl-3-(3-methoxyphenyl)propanamide: This compound lacks the oxadiazole ring, making it structurally simpler.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 2
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N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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